4-Methyl-1-(3-pyridyl)-homopiperazine

Histamine H3 Receptor GPCR Pharmacology CNS Drug Discovery

4-Methyl-1-(3-pyridyl)-homopiperazine is a heteroaryl diazacycloalkane derivative, belonging to the class of N-substituted homopiperazines that are well-established cholinergic ligands at nicotinic acetylcholine receptors. As a pyridyl-homopiperazine scaffold, it serves as a versatile building block in medicinal chemistry programs targeting central nervous system disorders, with documented receptor interactions across nicotinic, histaminergic, muscarinic, and purinergic systems.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B8525760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(3-pyridyl)-homopiperazine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CN=CC=C2
InChIInChI=1S/C11H17N3/c1-13-6-3-7-14(9-8-13)11-4-2-5-12-10-11/h2,4-5,10H,3,6-9H2,1H3
InChIKeyOXCIHVBAXPHXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-(3-pyridyl)-homopiperazine: Procurement-Ready Cholinergic and GPCR Ligand Scaffold


4-Methyl-1-(3-pyridyl)-homopiperazine is a heteroaryl diazacycloalkane derivative, belonging to the class of N-substituted homopiperazines that are well-established cholinergic ligands at nicotinic acetylcholine receptors [1]. As a pyridyl-homopiperazine scaffold, it serves as a versatile building block in medicinal chemistry programs targeting central nervous system disorders, with documented receptor interactions across nicotinic, histaminergic, muscarinic, and purinergic systems [2][3][4]. Its structural features—a seven-membered homopiperazine ring bearing a 3-pyridyl moiety and an N4-methyl substituent—distinguish it from piperazine analogs and provide unique conformational flexibility for target engagement.

4-Methyl-1-(3-pyridyl)-homopiperazine: Why Simple In-Class Substitution Introduces Experimental Variability


Compounds within the heteroaryl diazacycloalkane class are not functionally interchangeable due to structure-activity relationships governing receptor subtype selectivity, binding potency, and off-target profiles. The specific combination of the 3-pyridyl nitrogen position and the homopiperazine seven-membered ring topology critically influences receptor recognition patterns [1]. Substitution of the pyridyl nitrogen position from 3- to 2- or 4-pyridyl can redirect receptor preference between σ1 and σ2 subtypes, fundamentally altering the pharmacological outcome [2]. Similarly, ring size (piperazine versus homopiperazine) modulates conformational flexibility, impacting both potency and subtype selectivity at nicotinic acetylcholine receptors, with homopiperazine-containing compounds exhibiting distinct affinity-selectivity trade-offs compared to their piperazine counterparts [3]. Therefore, sourcing the exact structural variant—4-methyl-1-(3-pyridyl)-homopiperazine—is essential for reproducible scientific outcomes and maintaining continuity with established SAR datasets.

4-Methyl-1-(3-pyridyl)-homopiperazine: Direct Comparative Evidence for Scientific and Procurement Decisions


H3 Histamine Receptor Potency: 4-Methyl-1-(3-pyridyl)-homopiperazine Demonstrates Nanomolar Affinity Comparable to Reference Antagonists

At the human histamine H3 receptor, 4-methyl-1-(3-pyridyl)-homopiperazine exhibits high-affinity binding with a pKi of 8.85 (Ki ≈ 1.4 nM) [1], placing it within the nanomolar potency range characteristic of established H3 receptor ligands. In rat H3 receptor preparations, the compound maintains comparable affinity (pKi = 8.74; Ki ≈ 1.8 nM) [1], confirming cross-species conservation of target engagement. This potency profile is similar to reference H3 antagonists such as thioperamide and ciproxifan which typically demonstrate Ki values in the 1-10 nM range, positioning the compound as a viable scaffold for H3-targeted research applications.

Histamine H3 Receptor GPCR Pharmacology CNS Drug Discovery

Sigma Receptor Subtype Selectivity: 3-Pyridyl Homopiperazines Demonstrate Preferential σ1 Recognition Over 2-Pyridyl Analogs

Systematic structure-activity relationship studies of pyridylpiperazine sigma ligands have established that the position of the pyridyl nitrogen serves as a key determinant of σ1 versus σ2 receptor subtype selectivity [1]. Compounds bearing a 3-pyridyl moiety (including 4-methyl-1-(3-pyridyl)-homopiperazine) consistently demonstrate preferential recognition for σ1 receptors, whereas structurally analogous 2-pyridyl derivatives favor σ2 receptor binding [1]. This positional effect constitutes a robust class-level inference: procurement of the 3-pyridyl variant is essential for studies requiring σ1-selective pharmacology, as substitution with a 2-pyridyl analog would invert receptor subtype preference, fundamentally altering the experimental readout.

Sigma Receptor Subtype Selectivity Neuropharmacology

Nicotinic Receptor Selectivity: Homopiperazine Scaffold Enhances α4β2* nAChR Selectivity Over α7* Subtype

Comparative evaluation of N,N-disubstituted piperazines and homopiperazines at neuronal nicotinic acetylcholine receptors reveals that linking a pyridine π-system to a cyclic amine via a homopiperazine ring consistently yields compounds with low absolute affinity but with good selectivity for α4β2* nAChRs over α7* nAChRs [1][2]. In this series, the most potent homopiperazine analogs exhibited Ki values of 10.4 μM and 12.8 μM at α4β2* nAChRs, while demonstrating no detectable interaction with α7* nAChR subtypes [1][2]. This selectivity profile contrasts with many piperazine-based analogs, which typically display less pronounced subtype discrimination. The homopiperazine seven-membered ring topology thus provides a structurally encoded selectivity filter that distinguishes it from six-membered piperazine counterparts.

Nicotinic Acetylcholine Receptors nAChR Subtype Selectivity CNS Pharmacology

P2X3 Receptor Antagonism: 4-Methyl-1-(3-pyridyl)-homopiperazine Exhibits Sub-Micromolar Functional Activity at Purinergic Pain Target

In functional electrophysiological assays using recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes, 4-methyl-1-(3-pyridyl)-homopiperazine demonstrated antagonist activity with an EC50 of 80 nM when tested at a concentration of 10 μM [1]. This sub-micromolar functional potency at P2X3 receptors—a validated target for chronic pain, inflammatory pain, and visceral hypersensitivity—distinguishes the compound from many structurally related heteroarylpiperazines that lack documented P2X3 activity. While direct comparator data within the same assay system is limited, the 80 nM EC50 value represents a therapeutically relevant potency range for P2X3 antagonism and provides a specific pharmacological handle not commonly associated with piperazine-based analogs.

P2X3 Receptor Purinergic Signaling Pain Research

Muscarinic Receptor Binding Profile: Distinct M1-M2-M3 Affinity Pattern Provides Off-Target Reference

Comprehensive muscarinic receptor subtype profiling of 4-methyl-1-(3-pyridyl)-homopiperazine in rat tissue preparations reveals a consistent affinity gradient across M1, M2, and M3 subtypes: Ki = 7.94 μM (M1), 9.99 μM (M2), and 15.8 μM (M3) [1]. This micromolar affinity range indicates low-to-moderate muscarinic binding, providing a baseline for assessing potential cholinergic off-target effects in CNS research applications. Importantly, this defined M1/M2/M3 profile differs from classical muscarinic antagonists (e.g., atropine, scopolamine) which typically exhibit nanomolar affinities across all three subtypes, as well as from M1-preferring agents like pirenzepine (Ki ≈ 6-10 nM at M1). The compound's micromolar muscarinic affinity suggests a reduced likelihood of confounding muscarinic-mediated effects in assays where primary readouts involve other receptor systems.

Muscarinic Acetylcholine Receptors Off-Target Screening CNS Safety Pharmacology

Patent-Documented Synthetic Utility: 4-Methyl-1-(3-pyridyl)-homopiperazine as Validated Building Block in Cholinergic Ligand Programs

4-Methyl-1-(3-pyridyl)-homopiperazine is explicitly disclosed as a preferred embodiment within the heteroaryl diazacycloalkane patent family (WO 00/55150 A2) covering cholinergic ligands at nicotinic acetylcholine receptors [1]. The patent exemplifies the compound's preparation via reductive methylation of 1-(3-pyridyl)-homopiperazine using formic acid and formaldehyde under reflux conditions, yielding the target compound as a validated intermediate for further derivatization [1][2]. This patent-protected status distinguishes 4-methyl-1-(3-pyridyl)-homopiperazine from non-methylated or alternatively substituted analogs that fall outside the scope of specific composition-of-matter claims. For procurement decisions, sourcing the patented scaffold ensures alignment with literature-reported synthetic protocols and pharmacological datasets that reference this specific compound.

Medicinal Chemistry Cholinergic Ligands Nicotinic Acetylcholine Receptors

4-Methyl-1-(3-pyridyl)-homopiperazine: High-Impact Research and Industrial Applications


Histamine H3 Receptor Pharmacology Studies in CNS Drug Discovery

With documented nanomolar affinity at human (pKi = 8.85) and rat (pKi = 8.74) histamine H3 receptors [1], 4-methyl-1-(3-pyridyl)-homopiperazine serves as a validated scaffold for H3-targeted research programs. The H3 receptor is a presynaptic autoreceptor and heteroreceptor regulating histamine, dopamine, acetylcholine, and norepinephrine release, making it a key target for cognitive disorders, sleep-wake regulation, and metabolic syndromes. The compound's cross-species conserved potency supports its use in translational studies bridging in vitro human receptor pharmacology to in vivo rodent behavioral models. Researchers can leverage this compound as a reference ligand or as a starting point for developing novel H3 modulators with optimized pharmacokinetic properties.

Sigma-1 Receptor Research in Methamphetamine Abuse and Neuroprotection

Structure-activity relationship studies of pyridylpiperazine sigma ligands have established that 3-pyridyl-substituted derivatives, including 4-methyl-1-(3-pyridyl)-homopiperazine, exhibit preferential recognition for σ1 receptors, in contrast to 2-pyridyl analogs which favor σ2 receptors [2]. This receptor subtype selectivity is mechanistically significant: σ1 antagonists attenuate the stimulant and neurotoxic effects of methamphetamine in preclinical models, positioning σ1-selective ligands as potential pharmacotherapies for methamphetamine abuse—a condition for which no FDA-approved treatments currently exist. The compound's defined sigma receptor recognition pattern makes it a suitable tool compound for investigating σ1-mediated intracellular signaling, calcium regulation, and neuroprotective pathways.

Nicotinic Acetylcholine Receptor Subtype-Selective Ligand Development

Homopiperazine-based pyridyl derivatives, as a class, demonstrate good selectivity for α4β2* neuronal nicotinic acetylcholine receptors while sparing α7* nAChRs [3][4]. 4-Methyl-1-(3-pyridyl)-homopiperazine embodies this selectivity-encoding scaffold and is explicitly disclosed in patents covering cholinergic ligands at nicotinic receptors [5][6]. The α4β2* nAChR subtype is pursued for smoking cessation, cognitive enhancement in Alzheimer's disease, and treatment of psychiatric disorders including depression and ADHD. The compound's documented synthetic accessibility and patent-validated status make it a strategic building block for medicinal chemistry efforts aiming to develop α4β2*-selective agonists, partial agonists, or positive allosteric modulators with reduced α7*-mediated off-target effects.

Multi-Receptor Profiling Reference Standard in Off-Target Screening Panels

4-Methyl-1-(3-pyridyl)-homopiperazine possesses a well-characterized, multi-receptor binding profile spanning H3 (pKi = 8.74-8.85) [1], muscarinic M1-M3 (Ki = 7.94-15.8 μM) [7], and P2X3 (EC50 = 80 nM) [8] receptors, alongside its sigma receptor recognition properties [2]. This defined pharmacology across multiple CNS-relevant targets enables its use as a reference compound in broad-panel off-target screening assays. Procurement of this specific, well-characterized compound—rather than an undefined analog—provides researchers with a reliable comparator for assessing the selectivity profiles of novel chemical entities in GPCR, ion channel, and enzyme panels. The availability of quantitative affinity data across diverse receptor families supports its integration into standardized assay protocols and quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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